molecular formula C17H21NO4 B8667475 4-Methoxy-N-(3,4,5-trimethoxybenzyl)aniline CAS No. 134029-85-9

4-Methoxy-N-(3,4,5-trimethoxybenzyl)aniline

Cat. No. B8667475
Key on ui cas rn: 134029-85-9
M. Wt: 303.35 g/mol
InChI Key: VZXKFUZYRHTORS-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

From 108c (10.8 g, 35.8 mmol) and NaBH4 (6.8 g, 179 mmol), a similar procedure as described for 109a gave 109c (10.1 g, 93.5%) as pale purple crystals. 1H NMR (200 MHz, CDCl3) δ6.79 (d, J=8 Hz, 2H), 6.62 (d, J=8 Hz, 2H), 6.61 (s, 2H), 4.21 (s, 2H), 3.84 (s, 9H), 3.74 (s, 3H). CIMS (isobutane) m/e 304 (MH+, 20).
Name
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
93.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([N:7]=[CH:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:5][CH:4]=1.[BH4-].[Na+].CC1C=CC(NCC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([NH:7][CH2:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
COC1=CC=C(N=CC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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